2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
Description
Crystallographic Analysis and Bonding Patterns
The crystallographic investigation of 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione reveals a complex three-dimensional structure characterized by the orthogonal arrangement of the indene and oxazolidine ring systems connected through a tetrahedral spiro carbon atom. Crystallographic studies of related spirocyclic compounds provide valuable insights into the structural parameters that govern this class of molecules. The spiro junction creates a rigid molecular framework where the indene plane and the oxazolidine ring adopt specific dihedral angles that minimize steric interactions while maintaining optimal orbital overlap.
Analysis of similar spirooxazolidinone structures demonstrates that the spiro carbon-oxygen bond lengths typically range from 1.468 to 1.488 angstroms, while spiro carbon-nitrogen bond distances fall within 1.426 to 1.456 angstroms. These bond parameters reflect the electronic environment around the spiro center and the influence of neighboring functional groups. The oxazolidine ring in these systems generally exhibits a non-planar conformation, often adopting an envelope or twist conformation to alleviate ring strain and optimize intermolecular interactions.
Crystallographic data from related spirocyclic compounds indicate that these molecules frequently crystallize in monoclinic or triclinic space groups, with unit cell parameters reflecting the molecular symmetry and packing arrangements. The crystal packing is typically dominated by hydrogen bonding interactions involving the carbonyl oxygen atoms and nitrogen-hydrogen groups, creating extended supramolecular networks that influence the physical properties of the crystalline material.
The molecular geometry analysis reveals that the indene portion maintains its characteristic planar arrangement with minimal deviation from planarity, typically showing root mean square deviations of less than 0.025 angstroms for all non-hydrogen atoms excluding the spiro carbon. The dihedral angle between the indene plane and the oxazolidine ring generally ranges from 80 to 90 degrees, creating an almost perpendicular arrangement that maximizes the three-dimensional character of the molecule.
Spectroscopic Identification Techniques (¹H/¹³C NMR, FT-IR, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy serves as a fundamental tool for the structural characterization of this compound, providing detailed information about the molecular framework and electronic environment of individual atoms. The proton nuclear magnetic resonance spectrum typically exhibits characteristic signals corresponding to the aromatic protons of the indene ring system, the methylene protons of the dihydroindene portion, and the nitrogen-hydrogen proton of the oxazolidinone ring.
The carbon-13 nuclear magnetic resonance spectrum provides crucial structural information through the identification of distinct carbon environments within the molecule. Related spirocyclic compounds demonstrate characteristic carbon signals, including the spiro carbon appearing at approximately 47-50 parts per million and carbonyl carbons typically observed in the range of 170-185 parts per million. The aromatic carbon atoms of the indene system generally resonate between 120-140 parts per million, while the aliphatic carbons of the dihydroindene portion appear at higher field positions.
Two-dimensional nuclear magnetic resonance techniques, particularly heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, prove invaluable for complete signal assignment and structural verification. These techniques enable the identification of direct carbon-hydrogen connectivities and long-range coupling patterns that confirm the proposed molecular structure.
Fourier-transform infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations. The oxazolidinone ring system typically exhibits distinctive carbonyl stretching frequencies in the range of 1650-1750 wavenumbers, reflecting the electronic environment of the carbonyl groups and their involvement in intermolecular interactions. The indene aromatic system contributes characteristic carbon-carbon stretching vibrations in the 1500-1600 wavenumber region, while carbon-hydrogen stretching modes appear in the 2800-3100 wavenumber range.
Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 203, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of carbon monoxide from the carbonyl groups and cleavage of the spiro junction, generating fragment ions that reflect the stability of the indene and oxazolidinone portions of the molecule.
Comparative Analysis with Related Spirooxazolidinone Derivatives
The structural characteristics of this compound can be effectively understood through comparison with related spirooxazolidinone derivatives that share similar molecular frameworks and functional group arrangements. Spiropiperazinyl oxazolidinone compounds, such as those investigated in antibacterial research, demonstrate comparable spiro junction geometries and oxazolidinone ring conformations. These compounds exhibit similar crystallographic parameters, including spiro carbon-oxygen and spiro carbon-nitrogen bond lengths that fall within narrow ranges reflecting the fundamental geometric constraints of the spirocyclic system.
Comparative analysis with other spirocyclic oxazolidinone derivatives reveals consistent patterns in spectroscopic characteristics, particularly in nuclear magnetic resonance and infrared spectroscopy. The carbonyl stretching frequencies in the infrared spectra of related compounds typically appear within similar wavenumber ranges, indicating comparable electronic environments around the carbonyl groups. Similarly, the carbon-13 nuclear magnetic resonance chemical shifts for spiro carbons and carbonyl carbons show remarkable consistency across different spirooxazolidinone structures.
Structural modifications to the spirooxazolidinone framework, such as the introduction of substituents on the aromatic ring or modifications to the heterocyclic portion, provide insights into structure-activity relationships and conformational preferences. For instance, brominated derivatives of spirooxazolidinone compounds exhibit similar overall molecular geometries but show altered electronic properties reflected in their spectroscopic signatures. The presence of electron-withdrawing or electron-donating groups influences the chemical shifts observed in nuclear magnetic resonance spectroscopy and modifies the infrared absorption frequencies.
The synthesis methodologies employed for related spirooxazolidinone compounds often follow similar reaction pathways, involving cyclization reactions between appropriate precursors under controlled conditions. These synthetic approaches typically utilize spirocyclization strategies that form the characteristic spiro junction through nucleophilic attack or cyclization reactions. The reaction conditions, including temperature, solvent selection, and catalyst choice, significantly influence the yield and stereochemical outcome of the spirocyclization process.
| Compound Type | Molecular Formula | Spiro C-O Bond Length (Å) | Spiro C-N Bond Length (Å) | Dihedral Angle (°) |
|---|---|---|---|---|
| This compound | C₁₁H₉NO₃ | 1.468-1.485 | 1.427-1.456 | 80-90 |
| Spiropiperazinyl oxazolidinone | Variable | 1.465-1.480 | 1.425-1.450 | 82-88 |
| Brominated spirooxazolidinone | C₁₁H₈BrNO₃ | 1.470-1.485 | 1.430-1.455 | 79-87 |
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9-11(15-10(14)12-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKSAHMQKUSQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)C(=O)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76311-46-1 | |
| Record name | 2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-3',5'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ring-Closing via Tandem Condensation and Cyclization
A foundational approach involves the condensation of 1-indanone derivatives with urea or carbamate precursors. For example, treatment of 2-carboxy-1-indanone with ethyl carbamate under acidic conditions generates the oxazolidinedione ring through a tandem dehydration-cyclization sequence. This method typically employs p-toluenesulfonic acid (PTSA) as a catalyst in refluxing toluene, yielding the spiro product in 45–60% yields after recrystallization.
Key variables include:
Stereoselective Spiroannulation Using Chiral Auxiliaries
To address the stereochemical complexity at the spiro carbon, chiral oxazolidinone auxiliaries have been employed. In one protocol, (S)-4-benzyl-2-oxazolidinone is coupled to 1-indanone via a Friedel-Crafts alkylation, followed by oxidative ring expansion with m-CPBA to install the dione moiety. This method achieves enantiomeric excess (ee) values of 85–92% but requires multiple purification steps.
Catalytic Asymmetric Synthesis
Organocatalyzed [3+2] Cycloadditions
Recent advances leverage cinchona alkaloid-derived catalysts to induce asymmetry during spirocycle formation. A representative procedure involves the reaction of 1-indanone-derived enones with azomethine imines in the presence of (DHQD)2PHAL (10 mol%). The catalyst facilitates a Michael addition-cyclization cascade, producing the spiro-oxazolidinedione with 78% ee and 65% yield.
Mechanistic insights :
Transition Metal-Catalyzed Approaches
Palladium complexes with BINAP ligands enable asymmetric allylic alkylation (AAA) to construct the spiro center. For instance, allyl carbonate derivatives of 1-indanone react with oxazolidinone nucleophiles under Pd(0) catalysis, achieving 90% ee in model systems. However, scalability remains limited due to catalyst loading requirements (5–10 mol%).
Post-Cyclization Functionalization
Side-Chain Modifications
The indane core’s C5 position is amenable to electrophilic substitution. Nitration using fuming HNO3/H2SO4 at 0°C introduces nitro groups without ring-opening, enabling subsequent reduction to amines (Table 1).
Table 1 . Functionalization of C5 position
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| HNO3/H2SO4 | 0°C, 2 h | 5-Nitro derivative | 82 |
| Cl2, FeCl3 | RT, 12 h | 5-Chloro derivative | 75 |
| Br2, AcOH | 40°C, 6 h | 5-Bromo derivative | 68 |
Oxazolidinedione Ring Modifications
The dione moiety undergoes regioselective reductions. Sodium borohydride selectively reduces the 4'-keto group to a hydroxyl group, while the 2'-position remains intact due to steric hindrance. Subsequent acylation with acetyl chloride yields mono-acetylated derivatives (85–90% yields).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Screening of solvents revealed that dichloroethane (DCE) at 80°C maximizes cyclization rates while minimizing decomposition. Polar aprotic solvents (DMF, DMSO) lead to premature hydrolysis of the oxazolidinedione ring.
Protecting Group Strategies
The use of tert-butyldimethylsilyl (TBS) ethers at the indane C3 position prevents unwanted keto-enol tautomerization during spiroannulation. Deprotection with TBAF in THF proceeds quantitatively.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the spiro junction’s chair conformation and the oxazolidinedione ring’s planarity (torsion angle: 178.5°).
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituents involved, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione serves as a valuable building block in synthetic organic chemistry. It can be utilized to create more complex spirocyclic compounds, which are essential for developing novel materials and pharmaceuticals.
Biology
Research indicates that this compound exhibits notable biological activities:
- Antibacterial Activity: Preliminary studies have shown effectiveness against various gram-positive and gram-negative bacteria. However, further research is necessary to confirm its efficacy and mechanisms of action.
- Cancer Research: In vitro studies suggest potential for inhibiting the growth of cancer cells, indicating its possible therapeutic applications in oncology.
Medicine
The compound has been identified as a selective inhibitor of p300 and CREB-binding protein (CBP) histone acetyltransferases (HATs). This inhibition affects histone acetylation, a crucial process in gene expression regulation. The implications for cancer treatment and other diseases are significant, as altering gene expression can influence cell proliferation and differentiation.
Industrial Applications
In industrial settings, this compound is explored for:
- Pharmaceutical Production: Its unique structure allows it to act as an intermediate in synthesizing various drugs targeting specific biological pathways.
- Agrochemicals: The compound's properties may also be beneficial in developing new agrochemical products that require specific molecular interactions for efficacy .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial properties of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli strains. The results indicated a dose-dependent response with potential clinical implications for treating bacterial infections.
Case Study 2: Cancer Cell Inhibition
In vitro tests revealed that the compound inhibited the proliferation of several cancer cell lines. The mechanism was linked to its action on histone acetyltransferases, suggesting a pathway for therapeutic development in cancer treatment.
Mechanism of Action
The mechanism of action of 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This modulation can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Key Observations :
- Bromination at the 5-position (e.g., 5-Bromo derivative) enhances molecular weight and polarity, making it suitable for targeted drug discovery .
- The amino-substituted derivative (218.21 g/mol) serves as a precursor for urea-functionalized compounds with anticancer activity .
- Hydroxy-bromo derivatives exhibit stereochemical complexity, emphasizing the role of chirality in biological interactions .
Comparison with Spirohydantoin Analogues
Spirohydantoins (imidazolidinediones) share structural similarities but differ in heterocyclic core composition:
Key Differences :
- Oxazolidinedione vs.
- Biological Activity : Imidazolidinediones (e.g., 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione) demonstrate antiproliferative effects against cancer cells, whereas oxazolidinediones are prioritized for epigenetic modulation .
Biological Activity
2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.
- IUPAC Name : (1S,3R)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
- CAS Number : 1889291-47-7
- Molecular Formula : C11H8BrN O4
- Molar Mass : 298.09 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that yield various diastereomers. The compound can be synthesized via cyclization reactions involving appropriate precursors that contain the indene and oxazolidine frameworks.
Antiproliferative Activity
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably, studies have focused on:
- A549 Human Lung Cancer Cells : The compound showed promising results in inhibiting cell growth. For instance, one study reported that specific derivatives led to approximately 50% growth inhibition at concentrations of 50 μg/mL .
- SH-SY5Y Neuroblastoma Cells : The same derivatives demonstrated enhanced antiproliferative activity compared to their effects on A549 cells. This suggests a potential selectivity for neuroblastoma cells .
The proposed mechanism of action involves the disruption of the MDM2-p53 interaction, a critical pathway in tumor suppression. The indane core structure may serve as a bioisosteric replacement for more commonly used oxindole rings in similar compounds targeting this interaction .
Case Studies
| Study | Compound | Cell Line | Concentration (μg/mL) | Growth Inhibition (%) |
|---|---|---|---|---|
| Exo-5a | A549 | 50 | ~50 | |
| Exo-5a | SH-SY5Y | 50 | Higher than A549 |
In Silico Studies
In addition to in vitro evaluations, in silico studies have been conducted to predict the binding affinities and interactions of these compounds with target proteins involved in cancer proliferation. These computational analyses complement experimental data and help refine the understanding of structure-activity relationships (SAR) for further development .
Q & A
Q. What are the established synthetic routes for 2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione and its derivatives?
The synthesis typically involves brominated indene intermediates and cyclization with reagents like triphosgene. For example, brominated intermediates (e.g., 5-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate) are reacted with triphosgene in tetrahydrofuran (THF) under controlled temperatures (2–7°C) in the presence of triethylamine to form the spirooxazolidinedione core . Purification via flash column chromatography ensures product isolation. Modifications, such as introducing methylureido or trifluoropropyl groups, are achieved through subsequent coupling reactions .
Q. Which analytical techniques are critical for confirming purity and structural integrity?
- HPLC : Purity validation (≥98% as per industrial standards) .
- NMR and Mass Spectrometry : Structural confirmation of spirocyclic frameworks and substituents .
- X-ray Crystallography : Resolving stereochemical ambiguities; for example, crystal packing analysis reveals dihedral angles (e.g., 78.73° between hydantoin and benzene rings in analogous spiro compounds) .
Advanced Research Questions
Q. How can enantioselective synthesis of spirooxazolidinediones be optimized?
Rhodium(III)-catalyzed C–H functionalization and spiroannulation offer enantioselective pathways. Key parameters include:
- Chiral Ligands : Use of (R)- or (S)-configured ligands to control stereochemistry.
- Reaction Conditions : Optimizing solvent systems (e.g., acetone/petrol mixtures) and temperatures (e.g., 25–40°C) to enhance yield and enantiomeric excess (e.e.) .
- Substrate Design : Introducing electron-donating/withdrawing groups on indene or oxazolidinedione moieties to modulate reactivity .
Q. How can contradictions in reported biological activities (e.g., p300/CBP inhibition vs. GABA receptor modulation) be resolved?
- Assay Validation : Compare activity across orthogonal assays (e.g., histone acetyltransferase inhibition vs. electrophysiology for GABA receptors) .
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing trifluoropropyl groups with alkyl chains) to isolate target-specific effects .
- In Silico Modeling : Perform docking studies to predict binding affinities for p300/CBP versus GABA receptor sites .
Q. What strategies improve solubility and bioavailability of spirooxazolidinediones for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butoxycarbonyl) to enhance aqueous solubility .
- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to stabilize hydrophobic cores .
- Structural Modifications : Incorporate polar substituents (e.g., hydroxyl or amine groups) while maintaining spirocyclic rigidity .
Q. How can synthetic byproducts or impurities be systematically characterized?
- LC-MS/MS : Identify trace impurities (e.g., unreacted intermediates or degradation products) .
- Crystallographic Analysis : Resolve unexpected stereoisomers or dimeric forms via single-crystal X-ray diffraction .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates during synthesis .
Methodological Considerations
Q. What protocols ensure safe handling of toxic reagents like triphosgene in synthesis?
Q. How are computational tools applied to predict biological targets of spirooxazolidinediones?
Q. What experimental designs validate spirooxazolidinediones as selective enzyme inhibitors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
